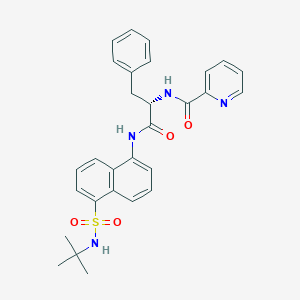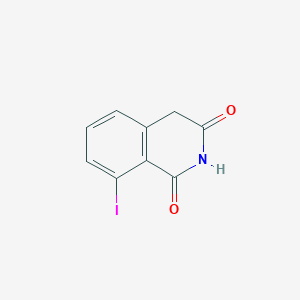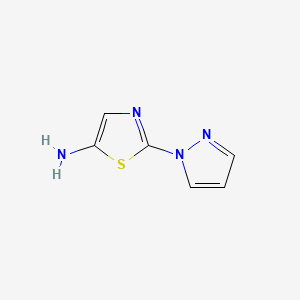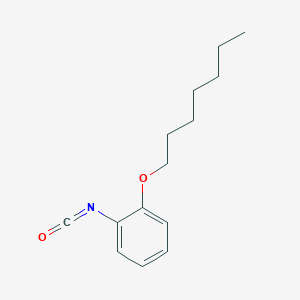
Ethyl 3-(2-bromoethoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-bromoethoxy)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound contains a bromine atom, which makes it a valuable intermediate in organic synthesis due to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-(2-bromoethoxy)propanoate can be synthesized through the reaction of ethyl 3-hydroxypropanoate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in ethyl 3-(2-bromoethoxy)propanoate can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Carboxylic acids and alcohols are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-bromoethoxy)propanoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients.
Material Science: The compound is used in the synthesis of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of ethyl 3-(2-bromoethoxy)propanoate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed under appropriate conditions. These reactions enable the compound to participate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Another ester with a pleasant odor used in flavoring agents.
Uniqueness: Ethyl 3-(2-bromoethoxy)propanoate is unique due to the presence of the bromine atom, which imparts higher reactivity compared to other esters. This makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H13BrO3 |
|---|---|
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
ethyl 3-(2-bromoethoxy)propanoate |
InChI |
InChI=1S/C7H13BrO3/c1-2-11-7(9)3-5-10-6-4-8/h2-6H2,1H3 |
InChI-Schlüssel |
GPFBYSXOULSHSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


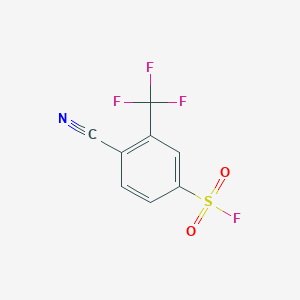

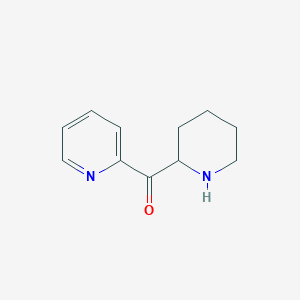

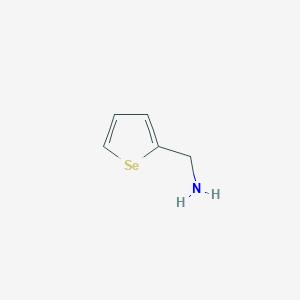
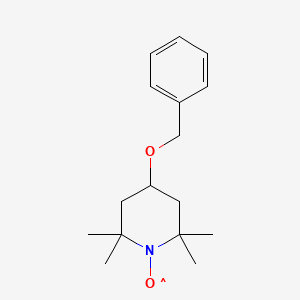

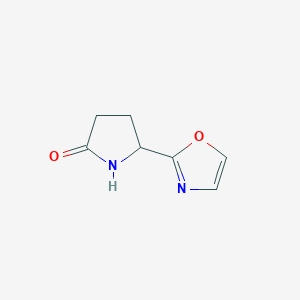
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)
![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)
